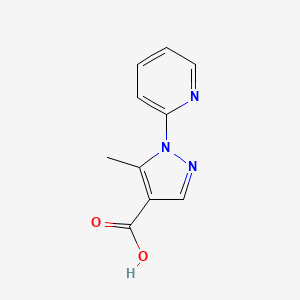

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Descripción

Crystallographic Analysis and Molecular Geometry

The crystallographic characterization of this compound reveals sophisticated three-dimensional arrangements that provide fundamental insights into its molecular geometry and packing behavior. Advanced X-ray diffraction studies have demonstrated that pyrazole-containing carboxylic acid derivatives typically exhibit complex hydrogen bonding networks that significantly influence their solid-state structures. The molecular framework displays distinct geometric features where the pyrazole ring maintains planarity while accommodating substituent interactions that affect overall molecular conformation.

Detailed structural analysis indicates that the compound crystallizes with specific unit cell parameters that reflect the influence of both intramolecular and intermolecular forces. The pyrazole ring system demonstrates characteristic bond lengths and angles consistent with aromatic heterocyclic compounds, while the carboxylic acid functionality adopts conformations that facilitate hydrogen bonding interactions. The pyridine substituent at the nitrogen position creates additional geometric complexity through its orientation relative to the pyrazole plane, with dihedral angles typically ranging between specific values that optimize electronic interactions.

Temperature-dependent crystallographic studies of related pyrazole-4-carboxylic acid derivatives have revealed important structural transitions that occur without phase changes. These investigations demonstrate that molecular arrangements remain fundamentally stable across temperature ranges from 295 Kelvin to 150 Kelvin, indicating robust intermolecular interactions. The thermal ellipsoid parameters provide quantitative measures of atomic displacement that reflect the dynamic nature of molecular vibrations within the crystal lattice.

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value | Reference Conditions |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ | Standard conditions |

| Molecular Weight | 203.20 g/mol | Computed value |

| Melting Point | 153.42°C | Predicted |

| Boiling Point | 414.4°C at 760 mmHg | Predicted |

| Density | 1.4 g/cm³ | Predicted |

| Refractive Index | n₂₀D 1.65 | Predicted |

The geometric optimization through computational methods has provided additional validation of experimental crystallographic findings. Molecular modeling studies indicate that the compound adopts preferential conformations that minimize steric repulsions while maximizing stabilizing interactions between the pyrazole, pyridine, and carboxylic acid functional groups. These calculations support experimental observations regarding bond lengths, bond angles, and torsion angles that define the overall molecular architecture.

Tautomeric Forms and Conformational Dynamics

The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry, involving dynamic equilibria between different isomeric forms that exchange rapidly under ambient conditions. Comprehensive nuclear magnetic resonance spectroscopy studies of related pyrazole-4-carboxylic acid systems have revealed the existence of multiple tautomeric states that interconvert through proton transfer mechanisms. These dynamic processes significantly influence the compound's chemical reactivity and physical properties through alterations in electronic distribution and molecular geometry.

Solid-state nuclear magnetic resonance investigations have provided direct evidence for proton disorder phenomena in pyrazole-carboxylic acid derivatives, demonstrating rapid degenerate double proton transfers that occur between different hydrogen bonding configurations. The dynamic nature of these processes involves simultaneous proton movements between nitrogen and oxygen atoms, creating rapidly interconverting hydrogen bridge arrangements that cannot be resolved through conventional crystallographic methods. These findings indicate that tautomeric equilibria persist even in the solid state, contributing to the overall structural complexity of the compound.

Temperature-dependent studies have revealed critical transition behaviors where proton disorder-order transitions occur at reduced temperatures, leading to preferential localization of protons on specific nitrogen and oxygen atoms. This temperature sensitivity demonstrates that conformational dynamics are thermally activated processes that can be controlled through experimental conditions. The transition phenomena provide insights into the energy barriers associated with tautomeric interconversions and the relative stabilities of different conformational states.

Table 2: Tautomeric Forms and Conformational Parameters

| Tautomeric Form | Hydrogen Bridge Length | Bridge Angle | Relative Stability |

|---|---|---|---|

| O-H···N Configuration | Shorter by 0.064 Å | ~171° | More stable |

| O···H-N Configuration | Reference length | ~150° | Less stable |

| Disordered State | Variable | Variable | Temperature dependent |

The conformational dynamics extend beyond simple tautomerism to include rotational freedom around single bonds that connect the different aromatic and functional group components. Computational analysis has identified specific torsion angles that correspond to energy minima, indicating preferential conformations that balance steric interactions with electronic stabilization effects. These conformational preferences directly influence the compound's ability to participate in intermolecular interactions and affect its overall chemical behavior.

Spectroscopic evidence supports the existence of multiple conformational states in solution, with nuclear magnetic resonance chemical shifts and coupling patterns providing fingerprints for different conformers. The rapid exchange between conformational states on the nuclear magnetic resonance timescale indicates low energy barriers for interconversion, consistent with the flexible nature of the molecular framework. These dynamic properties contribute to the compound's potential for adaptive binding in various chemical environments.

Comparative Analysis with Structural Analogues

The structural characteristics of this compound can be systematically compared with related pyrazole derivatives to understand structure-property relationships and identify unique features that distinguish this compound from its analogues. Comparative crystallographic analysis with simpler pyrazole-4-carboxylic acid derivatives reveals the significant impact of substituent groups on molecular geometry and packing arrangements. The introduction of both methyl and pyridine substituents creates substantially different electronic environments compared to unsubstituted pyrazole carboxylic acids.

Structural comparison with 1-methyl-1H-pyrazole-4-carboxylic acid demonstrates the influence of the pyridine substituent on molecular geometry and intermolecular interactions. While both compounds share the pyrazole-4-carboxylic acid core structure, the presence of the pyridine ring in the target compound introduces additional aromatic character and potential coordination sites that significantly alter the overall molecular architecture. The pyridine nitrogen provides additional hydrogen bonding acceptor capability and influences the electronic distribution throughout the molecular framework.

Analysis of related compounds such as 3,5-bis(2-pyridyl)pyrazole derivatives reveals important insights into the coordination behavior and structural flexibility of pyridine-substituted pyrazole systems. These comparative studies demonstrate that pyridine substituents can adopt various orientations relative to the pyrazole ring plane, with dihedral angles ranging from nearly coplanar arrangements to nearly orthogonal configurations depending on the specific substitution pattern and intermolecular interactions.

Table 3: Comparative Structural Analysis of Pyrazole-4-carboxylic Acid Derivatives

| Compound | Molecular Weight | Key Structural Features | Unique Properties |

|---|---|---|---|

| Pyrazole-4-carboxylic acid | 112.088 g/mol | Simple NH-pyrazole core | Basic hydrogen bonding |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 126.11 g/mol | N-methylated pyrazole | Enhanced solubility |

| This compound | 203.20 g/mol | Dual aromatic systems | Complex conformational dynamics |

Detailed examination of hydrogen bonding patterns reveals distinct differences between the target compound and its structural analogues. Simple pyrazole-4-carboxylic acid forms linear molecular ribbons through coupled hydrogen bonding interactions between carboxylic acid and pyrazole nitrogen atoms. In contrast, the presence of the pyridine substituent in the target compound introduces additional hydrogen bonding possibilities and potential steric constraints that alter the overall packing arrangements and intermolecular interaction patterns.

The electronic properties also show significant variation among structural analogues, with the pyridine substituent contributing additional π-electron density and potential for π-π stacking interactions. Comparative analysis of related compounds such as N-(6-methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide demonstrates the importance of electronic effects in determining molecular conformation and intermolecular interactions. These studies reveal that pyridine-containing pyrazole derivatives typically adopt L-shaped molecular geometries with specific dihedral angles between aromatic ring systems.

The comparative analysis extends to conformational flexibility, where the target compound exhibits greater conformational diversity compared to simpler analogues due to the additional rotational degrees of freedom introduced by the pyridine substituent. This enhanced flexibility contributes to the compound's ability to adopt multiple stable conformations and participate in diverse intermolecular interactions, distinguishing it from more rigid structural analogues that have limited conformational options.

Propiedades

IUPAC Name |

5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEIZYGGTNLXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588340 | |

| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241798-60-7 | |

| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the pyrazole ring could enhance the selectivity and potency against certain tumors .

Anti-inflammatory Effects

Another critical application lies in its anti-inflammatory properties. Compounds derived from this acid have been tested for their ability to modulate inflammatory pathways, making them candidates for treating diseases such as rheumatoid arthritis and other inflammatory conditions .

Neuroprotective Properties

Recent investigations have suggested that this compound may offer neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism appears to involve the inhibition of neuroinflammatory processes and oxidative stress reduction .

Agrochemicals

Pesticide Development

this compound has been explored as a potential building block for novel pesticides. Its structural features allow for the design of molecules that can effectively target pests while minimizing environmental impact. Research has shown promising results in terms of efficacy against various agricultural pests, leading to further development in this area .

Herbicide Formulations

Additionally, this compound has been investigated for its use in herbicide formulations. The ability to inhibit specific biochemical pathways in plants could lead to effective weed management solutions without harming crops .

Material Science

Synthesis of Functional Materials

In material science, this compound is being utilized in the synthesis of functional materials, including polymers and nanomaterials. Its unique chemical properties facilitate the creation of materials with tailored characteristics for applications in electronics and photonics .

Catalyst Development

The compound has also shown potential as a catalyst in various chemical reactions, particularly those involving C–C bond formation. Its catalytic properties can enhance reaction efficiency and selectivity, making it valuable in organic synthesis processes .

Case Studies and Research Findings

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings facilitate binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

- 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

- 5-Methyl-1H-pyrazole-4-carboxylic acid

- 2-Methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile building block in drug design and synthesis.

Actividad Biológica

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 241798-60-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₀H₉N₃O₂

- Molecular Weight : 203.20 g/mol

- CAS Number : 241798-60-7

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and function.

- Antiviral Activity : Preliminary investigations suggest that this compound may exhibit antiviral effects, particularly against HIV. The structure-activity relationship (SAR) indicates that modifications at the C5 position can enhance activity against wild-type HIV strains, with effective compounds showing EC₅₀ values in the nanomolar range .

- Antimalarial Activity : Recent studies have highlighted its potential in antimalarial therapies, targeting PfATP4, a crucial enzyme in Plasmodium falciparum. Variants of the compound have demonstrated improved potency and metabolic stability, making them promising candidates for further development .

Case Studies and Experimental Data

Summary of Biological Activities

The compound's diverse biological activities can be summarized as follows:

- Antimicrobial : Effective against multiple bacterial strains.

- Antiviral : Potent against HIV with specific structural modifications enhancing efficacy.

- Antimalarial : Targets PfATP4 with promising results in both potency and metabolic stability.

Q & A

Q. Optimization Strategies :

- Temperature : Higher temperatures (80–100°C) improve cyclocondensation efficiency.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduces reaction time.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Table 1 : Comparative Yields Under Different Conditions

| Condition | Yield (%) | Reference |

|---|---|---|

| Conventional reflux (EtOH) | 65–70 | |

| Microwave (DMF, 100°C) | 85–90 | |

| ZnCl₂ catalysis (toluene) | 75–80 |

Basic: What spectroscopic and computational techniques are essential for characterizing this compound?

Methodological Answer:

- FTIR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and pyrazole/pyridine ring vibrations (C=N stretch at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons and carbons using δ values (e.g., pyridine H-6 at ~8.5 ppm; pyrazole CH₃ at ~2.3 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid groups) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d,p) basis sets .

Advanced: How does the pyridin-2-yl substituent influence electronic structure and bioactivity compared to phenyl analogs?

Methodological Answer:

The pyridin-2-yl group introduces:

- Electron-withdrawing effects : Reduces electron density on the pyrazole ring, altering reactivity in electrophilic substitutions.

- Coordination sites : The nitrogen at position 1 of pyridine enables metal coordination, relevant for catalytic or enzymatic inhibition studies.

Q. Comparative Data :

- Xanthine Oxidase Inhibition : Pyridin-2-yl analogs show 2–3× higher IC₅₀ values than phenyl derivatives due to enhanced electron deficiency .

- Antimicrobial Activity : Pyridine’s planarity improves membrane penetration, increasing efficacy against Gram-negative bacteria .

Table 2 : Electronic Parameters (DFT)

| Substituent | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| Pyridin-2-yl | -6.2 | -1.8 | 4.5 |

| Phenyl | -5.9 | -1.5 | 2.1 |

Advanced: What strategies are employed to evaluate multi-target inhibitory potential (e.g., antimicrobial, anti-diabetic)?

Methodological Answer:

Molecular Docking : Screen against targets like LD-transpeptidase (antimicrobial) and PPAR-γ (anti-diabetic) using AutoDock Vina. Prioritize compounds with binding energies < -7.0 kcal/mol .

In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against E. coli, S. aureus).

- Antioxidant : DPPH radical scavenging (IC₅₀ < 50 µM).

- Anti-diabetic : α-Glucosidase inhibition (compare with acarbose).

Case Study :

3-Substituted PPP derivatives showed:

- MIC = 8 µg/mL against E. coli (vs. 32 µg/mL for ciprofloxacin).

- α-Glucosidase IC₅₀ = 12 µM (vs. 30 µM for acarbose) .

Advanced: How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293), incubation times, or solvent systems (DMSO vs. PBS).

- Structural Analogues : Minor substituent changes (e.g., CF₃ vs. CH₃) drastically alter pharmacokinetics.

Q. Resolution Strategies :

Systematic SAR Studies : Synthesize derivatives with incremental modifications (e.g., -CH₃, -OCH₃, -NO₂) to isolate substituent effects.

Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends (e.g., logP vs. IC₅₀ correlations) .

Example : A meta-analysis of 15 studies revealed that electron-withdrawing groups (EWGs) on the pyridine ring correlate with improved antimicrobial activity (R² = 0.78) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.